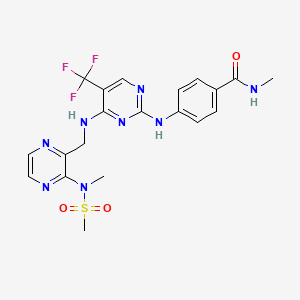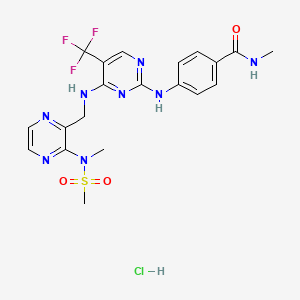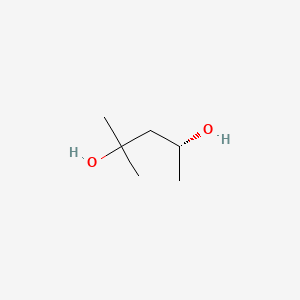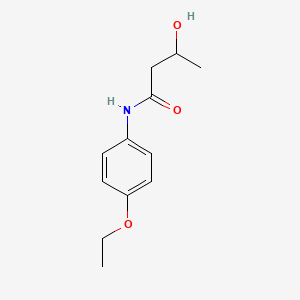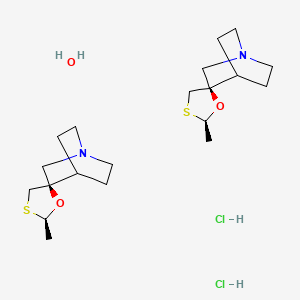
Cevimeline (hydrochloride hemihydrate)
Vue d'ensemble
Description
Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .
Molecular Structure Analysis
The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .Chemical Reactions Analysis
Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .Physical And Chemical Properties Analysis
Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .Applications De Recherche Scientifique
Treatment of Sjögren’s Syndrome
Cevimeline hydrochloride hemihydrate is used for the symptomatic treatment of dry mouth in patients with Sjögren’s Syndrome . Sjögren’s Syndrome is an autoimmune disease characterized by dryness of the mouth and eyes. The drug works by stimulating the production of saliva, which helps to alleviate the dry mouth symptoms associated with this condition .
Muscarinic Agonist
Cevimeline is a muscarinic M1 and M3 receptor agonist . Muscarinic receptors are a type of acetylcholine receptor, and they play a crucial role in the function of the central and peripheral nervous system. By acting as an agonist at these receptors, Cevimeline can influence various physiological processes .
Secretion Stimulant
Cevimeline stimulates secretion by the salivary glands . This makes it useful in conditions where there is a need to increase salivary flow, such as in the treatment of dry mouth .
Cell Signaling Studies
Cevimeline hydrochloride hemihydrate may be used in cell signaling studies . As a muscarinic agonist, it can be used to study the effects of activating these receptors on cellular processes .
Mécanisme D'action
Target of Action
Cevimeline hydrochloride hemihydrate is a muscarinic agonist that primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .
Mode of Action
Cevimeline interacts with its targets by binding to and activating the muscarinic M1 and M3 receptors . This activation results in an increase in secretion from the secretory glands .
Biochemical Pathways
The activation of the M1 and M3 receptors by cevimeline leads to an increase in the secretion of exocrine glands, such as salivary and sweat glands . This is achieved through the stimulation of the peripheral muscarinic acetylcholine receptors of the salivary glands, which increases the concentration of Ca+2 in parotic acini and duct cells .
Pharmacokinetics
After administration, cevimeline is rapidly absorbed, with a mean time to peak concentration of 1.5 to 2 hours . It has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . The metabolism of cevimeline is primarily hepatic, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline . The mean half-life of cevimeline is 5+/-1 hours .
Result of Action
The molecular and cellular effects of cevimeline’s action primarily involve the increase in secretion from the secretory glands . This results in the alleviation of dry mouth symptoms associated with conditions like Sjögren’s Syndrome .
Action Environment
For instance, cevimeline has been evaluated in southern Chinese patients and found to be beneficial in the treatment of symptoms of xerostomia and xerophthalmia associated with Sjögren’s syndrome .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8?,10-;;;/m11.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTLCHCDLIUXJE-MMPAUJBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1O[C@]2(CN3CCC2CC3)CS1.CC1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cevimeline (hydrochloride hemihydrate) | |
CAS RN |
153504-70-2 | |
| Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



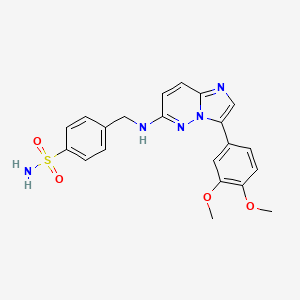
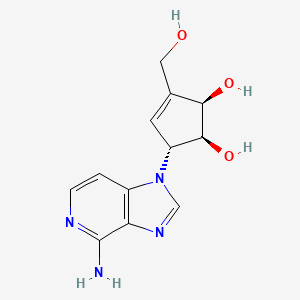


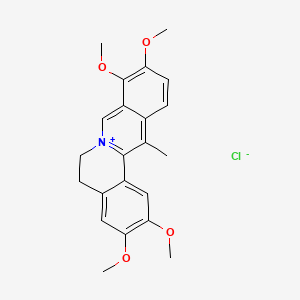

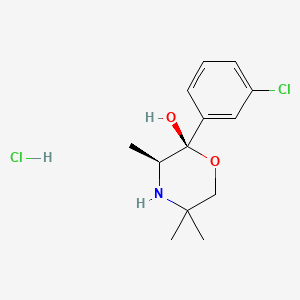
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
